Cas no 149117-85-1 (ethyl (R)-2-Boc-amino-4-pentenoate)

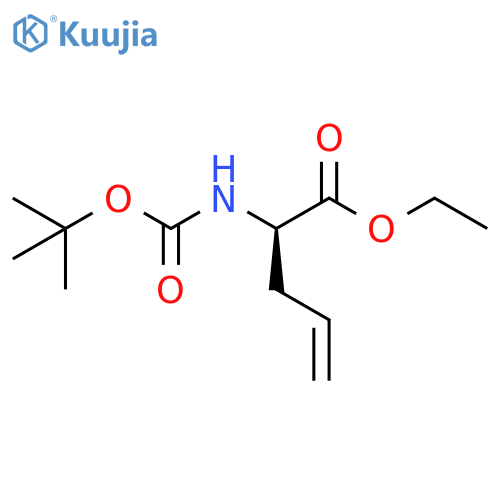

149117-85-1 structure

商品名:ethyl (R)-2-Boc-amino-4-pentenoate

CAS番号:149117-85-1

MF:C12H21NO4

メガワット:243.29944396019

MDL:MFCD22418900

CID:3039526

PubChem ID:10399528

ethyl (R)-2-Boc-amino-4-pentenoate 化学的及び物理的性質

名前と識別子

-

- ethyl (R)-2-Boc-amino-4-pentenoate

- ethyl (R)-N-(t-butyloxycarbonyl)allylglycinate

- (R)-2-tert-Butoxycarbonylamino-pent-4-enoic acid ethyl ester

- CS-0342210

- (2R)-2-tert-Butoxycarbonylamino-pent-4-enoicacidethylester

- Ethyl (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate

- 149117-85-1

- ethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate

- (2R)-2-(tert-Butyloxycarbonylamino)-4-pentenoic acid ethyl ester

-

- MDL: MFCD22418900

- インチ: InChI=1S/C12H21NO4/c1-6-8-9(10(14)16-7-2)13-11(15)17-12(3,4)5/h6,9H,1,7-8H2,2-5H3,(H,13,15)/t9-/m1/s1

- InChIKey: SIRQOZVFCRSBNJ-SECBINFHSA-N

計算された属性

- せいみつぶんしりょう: 243.14700

- どういたいしつりょう: 243.14705815Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 8

- 複雑さ: 281

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 64.6Ų

じっけんとくせい

- PSA: 64.63000

- LogP: 2.40980

ethyl (R)-2-Boc-amino-4-pentenoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D966939-100mg |

(R)-2-tert-Butoxycarbonylamino-pent-4-enoic acid ethyl ester |

149117-85-1 | 95% | 100mg |

$255 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0946-50mg |

(R)-2-tert-Butoxycarbonylamino-pent-4-enoic acid ethyl ester |

149117-85-1 | 96% | 50mg |

¥1364.05 | 2025-01-22 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0946-100mg |

(R)-2-tert-Butoxycarbonylamino-pent-4-enoic acid ethyl ester |

149117-85-1 | 96% | 100mg |

¥1853.72 | 2025-01-22 | |

| eNovation Chemicals LLC | D966939-5g |

(R)-2-tert-Butoxycarbonylamino-pent-4-enoic acid ethyl ester |

149117-85-1 | 95% | 5g |

$4475 | 2025-02-24 | |

| eNovation Chemicals LLC | D966939-100mg |

(R)-2-tert-Butoxycarbonylamino-pent-4-enoic acid ethyl ester |

149117-85-1 | 95% | 100mg |

$255 | 2025-02-24 | |

| eNovation Chemicals LLC | D966939-1g |

(R)-2-tert-Butoxycarbonylamino-pent-4-enoic acid ethyl ester |

149117-85-1 | 95% | 1g |

$1115 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0946-500mg |

(R)-2-tert-Butoxycarbonylamino-pent-4-enoic acid ethyl ester |

149117-85-1 | 96% | 500mg |

¥4791.68 | 2025-01-22 | |

| eNovation Chemicals LLC | D966939-5g |

(R)-2-tert-Butoxycarbonylamino-pent-4-enoic acid ethyl ester |

149117-85-1 | 95% | 5g |

$4475 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0946-50mg |

(2R)-2-tert-Butoxycarbonylamino-pent-4-enoic acid ethyl ester |

149117-85-1 | 96% | 50mg |

1322.95CNY | 2021-05-07 | |

| eNovation Chemicals LLC | D966939-500mg |

(R)-2-tert-Butoxycarbonylamino-pent-4-enoic acid ethyl ester |

149117-85-1 | 95% | 500mg |

$610 | 2024-07-28 |

ethyl (R)-2-Boc-amino-4-pentenoate 関連文献

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

149117-85-1 (ethyl (R)-2-Boc-amino-4-pentenoate) 関連製品

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:149117-85-1)ethyl (R)-2-Boc-amino-4-pentenoate

清らかである:99%/99%/99%/99%/99%/99%

はかる:1g/5g/500mg/250mg/100mg/50mg

価格 ($):1094.0/4381.0/601.0/356.0/232.0/171.0